molecular formula C20H23NOS B2432668 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1795191-98-8

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2432668
CAS No.: 1795191-98-8
M. Wt: 325.47
InChI Key: GUBBRIQHRFNRBW-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone is a complex organic molecule. Its structure includes a bicyclic octane system, an azabicyclo group, and a naphthalen-1-yl functional group. This compound's unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Laboratory Synthesis: : The synthesis involves multi-step organic reactions starting from commercially available precursors. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired stereochemistry of the final product.

  • Industrial Production: : Industrial-scale production might utilize different strategies to enhance yield and cost-effectiveness. Techniques such as continuous flow chemistry and use of alternative solvents could be explored.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the sulfur atom, converting the methylthio group to sulfoxide or sulfone. Reduction reactions might reduce the ketone group to a secondary alcohol.

  • Substitution Reactions: : The aromatic naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.

  • Common Reagents: : Reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.

  • Major Products: : Oxidation yields sulfoxide or sulfone derivatives; reduction produces corresponding alcohols.

Scientific Research Applications

In Chemistry: : Useful as a building block for complex organic synthesis, particularly in the creation of stereospecific molecules. In Biology In Medicine : Investigation of its potential therapeutic properties, possibly in neurological disorders, given the azabicyclo group. In Industry : Possible applications in manufacturing specialty chemicals and as an intermediate in pharmaceuticals.

Mechanism of Action

The compound's mechanism of action in biological systems likely involves binding to specific receptors or enzymes due to its structural features. The molecular targets might include proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Compared to other compounds with similar bicyclic and naphthyl structures, this compound stands out due to its unique methylthio group, which can significantly alter its reactivity and interaction with other molecules.

Similar Compounds

  • Compounds with bicyclo[3.2.1]octane core

  • Compounds with naphthalene substituents

  • Compounds containing the azabicyclo moiety

This overview gives a detailed picture of the compound "1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone," highlighting its synthesis, reactions, applications, and unique properties. Fascinating stuff, really.

Properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-23-18-12-16-9-10-17(13-18)21(16)20(22)11-15-7-4-6-14-5-2-3-8-19(14)15/h2-8,16-18H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBBRIQHRFNRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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